2-Amino-6-ethyl-3-methylquinoline hydrochloride is a chemical compound with significant interest in medicinal chemistry and organic synthesis. It belongs to the quinoline family, which is characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. This compound is notable for its potential biological activities, including antibacterial and anticancer properties.
The compound can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis. These methods utilize different starting materials and conditions to achieve the desired quinoline derivatives.
2-Amino-6-ethyl-3-methylquinoline hydrochloride is classified as an organic compound, specifically a heterocyclic aromatic amine. Its chemical formula is , with a molecular weight of 222.71 g/mol.
The synthesis often requires careful control of reaction conditions, such as temperature and pH, to optimize yields and purity. Techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are employed for monitoring reactions and characterizing products.
The molecular structure of 2-Amino-6-ethyl-3-methylquinoline hydrochloride features a quinoline backbone with an amino group attached at the second position and ethyl and methyl groups at the sixth and third positions, respectively.
Property | Value |
---|---|
CAS Number | 1172796-85-8 |
Molecular Formula | C12H15ClN2 |
Molecular Weight | 222.71 g/mol |
IUPAC Name | 6-ethyl-3-methylquinolin-2-amine;hydrochloride |
InChI | InChI=1S/C12H14N2.ClH/c1-3... |
Canonical SMILES | CCC1=CC2=C(C=C1)N=C(C(=C2)C)N.Cl |
2-Amino-6-ethyl-3-methylquinoline hydrochloride can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-Amino-6-ethyl-3-methylquinoline hydrochloride primarily involves its interaction with specific enzymes and proteins:
The physical properties include:
Chemical properties encompass:
Relevant data indicate that the compound exhibits stability under standard laboratory conditions but may require specific handling due to its reactivity in certain chemical environments.
2-Amino-6-ethyl-3-methylquinoline hydrochloride has diverse applications in scientific research:
This compound's multifaceted nature makes it a valuable subject for ongoing research in both academic and industrial settings.
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2